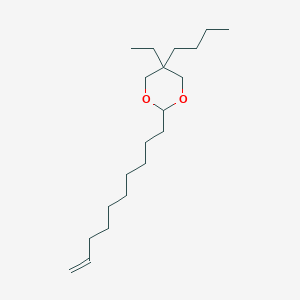![molecular formula C9H13NO3 B14733253 3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one CAS No. 6244-06-0](/img/structure/B14733253.png)
3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-nitrobicyclo[221]heptan-2-one is a bicyclic compound with the molecular formula C9H13NO3 It is a derivative of norbornanone, characterized by the presence of a nitro group and two methyl groups attached to the bicyclo[221]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one typically involves the nitration of 3,3-dimethylbicyclo[2.2.1]heptan-2-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the nitro group is introduced at the desired position on the bicyclic framework.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve efficient nitration.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,3-Dimethyl-1-aminobicyclo[2.2.1]heptan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity. Derivatives of this compound may exhibit pharmacological properties.
Medicine: Explored for its potential use in drug development. The nitro group can be modified to create compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one depends on its chemical reactivity and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets. The compound’s bicyclic structure may also influence its binding affinity and specificity for certain molecular targets. The exact pathways and molecular targets involved in its action are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,3-Dimethyl-1-vinylbicyclo[2.2.1]heptan-2-one: Contains a vinyl group instead of a nitro group, leading to different reactivity and applications.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one:
Uniqueness
3,3-Dimethyl-1-nitrobicyclo[221]heptan-2-one is unique due to the presence of both nitro and methyl groups on the bicyclic framework
Propiedades
Número CAS |
6244-06-0 |
|---|---|
Fórmula molecular |
C9H13NO3 |
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H13NO3/c1-8(2)6-3-4-9(5-6,7(8)11)10(12)13/h6H,3-5H2,1-2H3 |
Clave InChI |
GUKGQPSJCYNKBM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)(C1=O)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


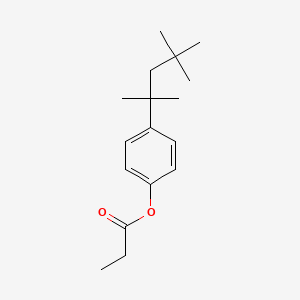

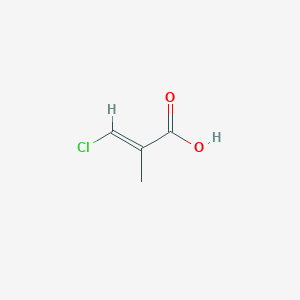

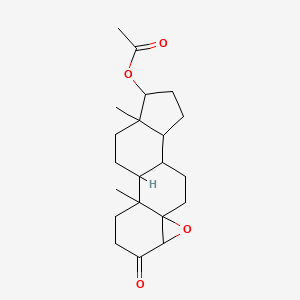


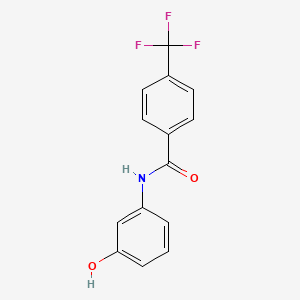


![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
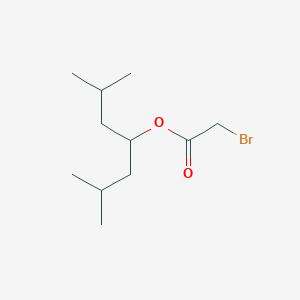
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
